Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate
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Overview
Description
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate typically involves the alkylation of diethyl malonate with a benzyloxy-substituted benzyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyloxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate involves its interaction with specific molecular targets and pathways. The benzyloxy group allows for resonance stabilization, which can influence the reactivity of the compound. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-methylbenzylphosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate moiety.
Diethyl malonate: Lacks the benzyloxy and phenyl groups, making it less complex and versatile in synthetic applications.
Uniqueness
Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate is unique due to its combination of a benzyloxy group and a propanedioate moiety, which provides distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
84184-50-9 |
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Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
diethyl 2-[(4-phenylmethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C21H24O5/c1-3-24-20(22)19(21(23)25-4-2)14-16-10-12-18(13-11-16)26-15-17-8-6-5-7-9-17/h5-13,19H,3-4,14-15H2,1-2H3 |
InChI Key |
DHIVGDFXQKJDMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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